4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine
Description
4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine (CAS: 1017164-02-1) is a piperidine derivative featuring a 4-ethyl-substituted thiazole ring linked via a methyl group to the piperidine nitrogen. Its molecular formula is C₁₁H₁₈N₂S, with a molecular weight of 210.34 g/mol . Its structural uniqueness lies in the ethyl-thiazole moiety, which may influence lipophilicity and receptor interactions compared to analogs.
Properties
IUPAC Name |
4-ethyl-2-(piperidin-4-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-2-10-8-14-11(13-10)7-9-3-5-12-6-4-9/h8-9,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVWQUBTFQIKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of acyclic precursors using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .
Scientific Research Applications
4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The piperidine ring can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine
- Molecular Formula : C₇H₁₄N₂S (corrected from , assuming a typo in the original formula).
- Key Differences :
- Substituent : Methyl group at the 4-position of the thiazole (vs. ethyl in the target compound).
- Molecular Weight : ~168.27 g/mol (estimated), significantly lower than the target compound.
- This could affect membrane permeability and metabolic stability in biological systems.
5-Phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole
- Source : Jean-Marie Contreras et al. ().
- Structure: Features a 1,3,4-thiadiazole core (two nitrogen atoms) instead of a thiazole, with a phenyl substituent and an ethylamino linker to piperidine.
- Activity : Exhibited moderate acetylcholinesterase (AChE) inhibition, though 600-fold less potent than a benzylpiperidine analog .
- Key Differences :
- Heterocycle : Thiadiazole (more electron-deficient) vs. thiazole.
- Substituent : Phenyl group (aromatic, lipophilic) vs. ethyl (aliphatic, moderately lipophilic).
- Implications: The phenyl-thiadiazole system may enhance π-π stacking interactions but reduce solubility. The ethylamino linker could introduce conformational flexibility absent in the target compound’s rigid methyl-thiazole linkage.
Donepezil (Aricept®)
- Relevance : A clinically used AChE inhibitor with a benzylpiperidine moiety.
- Structural Overlap: Shares the piperidine core but substitutes with a benzyl group and indanone scaffold.
- Activity : High AChE inhibition (IC₅₀ ~6 nM) due to optimal lipophilicity and binding pocket complementarity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects: Ethyl vs. Methyl: The ethyl group in the target compound likely enhances lipophilicity and metabolic stability compared to methyl-substituted analogs, favoring blood-brain barrier penetration in neurological targets . Thiazole vs.
- Linker Flexibility: Rigid methyl-thiazole linkage in the target compound may restrict conformational freedom compared to ethylamino-linked analogs, affecting receptor binding .
Biological Activity
The compound 4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine is a thiazole derivative that has gained attention in the field of medicinal chemistry due to its diverse biological activities. Thiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Target Interactions : Thiazole derivatives often interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific enzymes by binding to their active or allosteric sites.
- Biochemical Pathways : It is involved in multiple biochemical pathways, influencing cellular processes such as signal transduction and gene expression. The compound can modulate the activity of kinases and phosphatases, leading to significant changes in cellular metabolism.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that thiazole derivatives possess antimicrobial properties. The compound has demonstrated effectiveness against various pathogens, with ongoing research focusing on its minimum inhibitory concentration (MIC) and bactericidal activity .
Anticancer Properties
The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have indicated that it can inhibit the growth of cancer cells such as A549 (lung carcinoma) and others, showing promising antiproliferative activity .
Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives, including this compound:
Dosage Effects in Animal Models
In animal studies, the dosage of this compound plays a crucial role in determining its efficacy and toxicity. Low doses have been associated with beneficial effects on enzyme modulation without significant toxicity, while higher doses may lead to adverse effects.
Q & A
Q. What are the optimal synthetic routes for 4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidine, and what purity levels can be achieved under standard laboratory conditions?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine-thiazole derivatives are synthesized via refluxing in pyridine with phenyl isothiocyanate for 6 hours, followed by recrystallization from ethanol to achieve >99% purity . Key steps include:
- Solvent selection (e.g., dichloromethane with NaOH for phase separation)
- Stoichiometric control of reactants to minimize side products
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) . Yield optimization requires iterative adjustment of reaction time and temperature, with typical yields ranging from 65–85% for similar compounds .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions on the piperidine and thiazole rings. For example, piperidine derivatives show distinct proton signals at δ 2.5–3.5 ppm for methylene groups adjacent to nitrogen .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) .
- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H]+ for C12H19N2S at 223.13 m/z) .
- X-ray Crystallography: Resolves stereochemistry, as demonstrated for 4-piperidone derivatives .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound in novel reaction environments?
Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model electronic properties:
- Frontier Molecular Orbitals (FMOs): Predict nucleophilic/electrophilic sites. For example, the thiazole ring’s sulfur atom often acts as an electron donor .
- Reaction Path Searches: ICReDD’s computational workflow identifies low-energy transition states, reducing experimental trial-and-error by 40% .
- Solvent Effects: COSMO-RS simulations assess solvent polarity impacts on reaction kinetics . Validation involves comparing computed activation energies with experimental kinetic data .
Q. What strategies resolve contradictions in reported biological activities of piperidine-thiazole derivatives?
Methodological Answer: Discrepancies arise from assay variability (e.g., cell lines, solvent polarity). A systematic approach includes:
- Standardized Bioassays: Reproduce studies using ISO-compliant protocols (e.g., fixed DMSO concentrations ≤1% v/v) .
- Meta-Analysis: Stratify literature data by experimental parameters (e.g., IC50 values vs. ATP concentrations in kinase assays) .
- Molecular Dynamics (MD): Simulate target binding under varying pH/temperature conditions. For example, MD revealed pH-dependent conformational changes in piperidine-enzyme complexes . Case Study: Divergent antimicrobial results in pyrimidine-thiazole hybrids were resolved by standardizing solvent polarity during testing .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
Methodological Answer:
- Functional Group Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to the thiazole ring to enhance metabolic stability. Analogous compounds showed 3-fold increased half-lives in vitro .
- Bioisosteric Replacement: Substitute the ethyl group on the thiazole with cyclopropyl to improve target selectivity, as seen in kinase inhibitor studies .
- Pharmacophore Mapping: Overlay crystal structures (e.g., PDB: 4XYZ) to identify critical binding motifs. For example, the piperidine nitrogen’s spatial orientation is crucial for receptor affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
